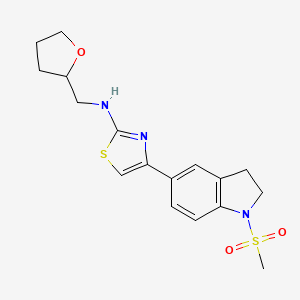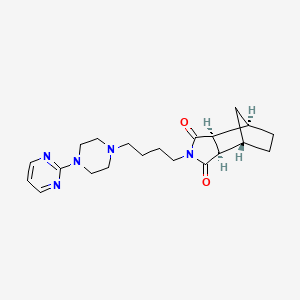
Tandospirone
描述
作用机制
生化分析
Biochemical Properties
Tandospirone acts as a potent and selective partial agonist at the serotonin 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. This compound’s interaction with the 5-HT1A receptor leads to the modulation of serotonin levels in the brain, which is crucial for its anxiolytic and antidepressant effects . Additionally, this compound has weak affinity for other serotonin receptors such as 5-HT2A and 5-HT2C, and it is essentially inactive at other receptor sites including the serotonin transporter and the benzodiazepine allosteric site of the GABA receptor .
Cellular Effects
This compound influences various cellular processes by modulating the activity of the 5-HT1A receptor. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s activation of the 5-HT1A receptor leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels. This, in turn, affects the downstream signaling pathways that regulate mood and anxiety . This compound also impacts the expression of genes involved in serotonin synthesis and metabolism, further contributing to its therapeutic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its partial agonist activity at the 5-HT1A receptor. By binding to this receptor, this compound activates it to a lesser extent than the natural ligand, serotonin. This partial activation leads to a reduction in the release of serotonin from presynaptic neurons, thereby modulating the overall serotonin levels in the brain . Additionally, this compound’s interaction with the 5-HT1A receptor inhibits the activity of adenylate cyclase, reducing cyclic AMP levels and affecting various downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have a relatively short half-life of 2-3 hours, with its primary metabolite, 1-(2-pyrimidinyl)piperazine, having a half-life of 3-5 hours . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound’s anxiolytic effects can be observed within a few hours of administration, with sustained effects over repeated dosing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anxiolytic effects without significant sedation or muscle relaxation . At higher doses, this compound can cause adverse effects such as dizziness and gastrointestinal disturbances . In animal studies, repeated administration of this compound has been shown to reduce anxiety-like behavior and visceral hypersensitivity, with a dose-dependent response .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes extensive first-pass metabolism. The primary metabolic pathway involves the conversion of this compound to its active metabolite, 1-(2-pyrimidinyl)piperazine . This metabolite is further metabolized and excreted in the urine. The enzymes involved in this compound’s metabolism include cytochrome P450 isoforms, which play a crucial role in its biotransformation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the cell membrane, where it interacts with the 5-HT1A receptor . This compound’s activity is influenced by its localization, as it needs to be in proximity to the receptor to exert its effects. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its activity .
准备方法
合成路线和反应条件: 坦度斯匹隆的制备涉及在光照条件下,将1-(4-氨基丁基)-4-(2-嘧啶基)哌嗪与合适的酸酐缩合 . 然后,在碳载钯(Pd/C)的存在下还原该缩合产物,形成坦度斯匹隆 . 最后一步是使坦度斯匹隆与酸反应,形成其盐 .
工业生产方法: 坦度斯匹隆的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 反应条件保持温和,以避免对特殊设备的需求,所使用的溶剂可以回收,以降低成本 . 该工艺确保了高产率和纯度,单一最大杂质含量低于0.1% .
化学反应分析
反应类型: 坦度斯匹隆会发生各种化学反应,包括:
氧化: 坦度斯匹隆在特定条件下可以被氧化,但对其氧化产物的详细研究有限。
还原: 坦度斯匹隆合成中中间体的还原是至关重要的一步,通常涉及使用碳载钯(Pd/C)作为催化剂.
取代: 坦度斯匹隆可以发生取代反应,特别是涉及其哌嗪和嘧啶部分。
常见的试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
取代: 各种亲核试剂可用于取代反应,具体取决于所需产物。
主要产物: 从这些反应形成的主要产物取决于所用条件和试剂。 例如,还原反应通常会生成坦度斯匹隆或其类似物 .
科学研究应用
坦度斯匹隆具有广泛的科学研究应用,包括:
相似化合物的比较
坦度斯匹隆与其他氮杂嘌呤类药物如丁螺环酮和吉非罗酮相似 . 这些化合物具有相似的化学结构和作用机制,作为5-HT1A受体的部分激动剂 . 坦度斯匹隆在其特定的结合亲和力和药代动力学特性方面独一无二 . 与丁螺环酮不同,坦度斯匹隆不会与苯二氮卓类药物或GABA受体位点结合,也不会增强苯二氮卓类药物或GABA与其受体的结合 .
类似化合物:
丁螺环酮: 另一种用作抗焦虑剂的氮杂嘌呤类药物。
吉非罗酮: 与丁螺环酮相似,用于其抗焦虑和抗抑郁作用。
伊普萨匹隆: 另一种具有类似性质的5-HT1A受体激动剂.
坦度斯匹隆独特的药理学特性使其成为临床和研究应用的宝贵化合物。
属性
IUPAC Name |
(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIJFEGBUDEYSX-FZDBZEDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048836 | |
| Record name | Tandospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87760-53-0 | |
| Record name | Tandospirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87760-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tandospirone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087760530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tandospirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tandospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tandospirone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANDOSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190230I669 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



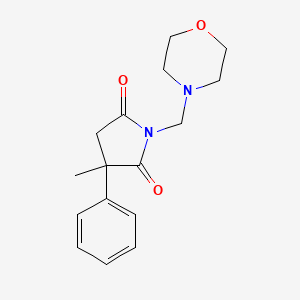
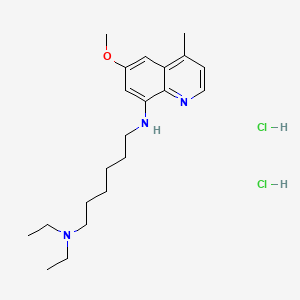
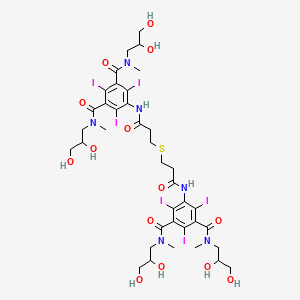
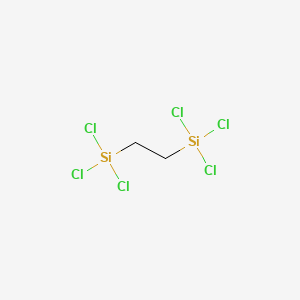
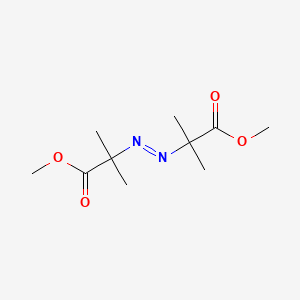

![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)

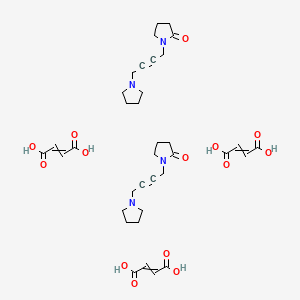
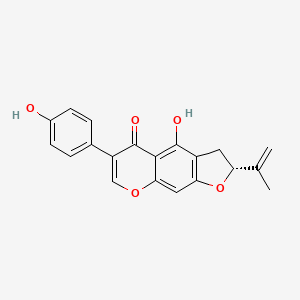
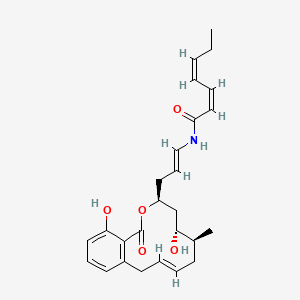
![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
